![molecular formula C9H20Cl2N2O3S B1383867 (4As,7aR)-4-(2-methoxyethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride CAS No. 2173052-72-5](/img/structure/B1383867.png)
(4As,7aR)-4-(2-methoxyethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride
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Description
(4As,7aR)-4-(2-methoxyethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2O3S and its molecular weight is 307.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
The compound (4As,7aR)-4-(2-methoxyethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide; dihydrochloride and its derivatives have shown potential in antitumor activity. A study by Rodrigues et al. (2021) synthesized novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and evaluated their antitumoral potential in various human tumor cell lines. Some compounds exhibited selective toxicity against specific tumor lines without significant toxicity to non-tumor cells, suggesting a promising avenue for targeted cancer therapies (Rodrigues et al., 2021).
Synthesis and Characterization
The compound and its analogues have been a focus of research in synthesis and characterization. Erker et al. (2003) discussed a method for synthesizing thieno[2,3-b]pyrazines through an acylation-deacylation process, contributing to the understanding of their chemical properties and potential applications (Erker et al., 2003). Kenning et al. (2002) developed a general synthetic route for preparing 2,3-disubstituted thieno[3,4-b]pyrazines, which aids in exploring the structural and reactive properties of this class of compounds (Kenning et al., 2002).
Application in Polymer Photovoltaics
Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers and copolymerized them with various donor segments, investigating their application in photovoltaic devices. This research demonstrates the utility of thieno[3,4-b]pyrazine derivatives in developing low band gap materials for photovoltaic applications (Zhou et al., 2010).
Low Band Gap Organic Materials
Rasmussen et al. (2011) highlighted the application of fused-ring thieno[3,4-b]pyrazines in conjugated organic polymers for producing low band gap materials. This research emphasizes the role of thieno[3,4-b]pyrazine-based materials in developing reduced band gap materials for photovoltaic devices (Rasmussen et al., 2011).
properties
IUPAC Name |
(4aS,7aR)-4-(2-methoxyethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S.2ClH/c1-14-5-4-11-3-2-10-8-6-15(12,13)7-9(8)11;;/h8-10H,2-7H2,1H3;2*1H/t8-,9+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLBWUMXAIWQGX-DBEJOZALSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCNC2C1CS(=O)(=O)C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4As,7aR)-4-(2-methoxyethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride |
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